![molecular formula C13H12N2O4S2 B4172515 N-[3-(methylthio)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4172515.png)
N-[3-(methylthio)phenyl]-3-nitrobenzenesulfonamide
Overview
Description
N-[3-(methylthio)phenyl]-3-nitrobenzenesulfonamide, commonly known as MNTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNTS is a sulfonamide derivative that has been found to possess unique biochemical and physiological properties, making it an attractive candidate for various research applications.
Mechanism of Action
The mechanism of action of MNTS involves the inhibition of various enzymes and proteins in the body. MNTS has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been found to inhibit the activity of various cancer-related proteins such as topoisomerase and histone deacetylase. This inhibition has been found to be useful in the treatment of cancer.
Biochemical and Physiological Effects:
MNTS has been found to exhibit unique biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MNTS has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, MNTS has been found to exhibit anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
MNTS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits unique biochemical and physiological properties that make it an attractive candidate for various research applications. However, MNTS also has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, MNTS has a low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on MNTS. One potential direction is the development of MNTS-based drugs for the treatment of various diseases such as cancer and inflammation. Another direction is the investigation of the mechanism of action of MNTS, which can provide insights into the development of new drugs. Additionally, the synthesis of MNTS derivatives with improved solubility and bioavailability can expand its use in various research applications.
Conclusion:
MNTS is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. It exhibits unique biochemical and physiological properties that make it an attractive candidate for various research applications. The synthesis of MNTS involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-methylthiophenol in the presence of a base. MNTS has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Its mechanism of action involves the inhibition of various enzymes and proteins in the body. MNTS has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on MNTS, including the development of MNTS-based drugs and the investigation of its mechanism of action.
Scientific Research Applications
MNTS has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. MNTS has been shown to inhibit the activity of various enzymes such as carbonic anhydrase, which is involved in the regulation of pH in the body. This inhibition has been found to be useful in the treatment of various diseases such as glaucoma, epilepsy, and obesity.
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-20-12-6-2-4-10(8-12)14-21(18,19)13-7-3-5-11(9-13)15(16)17/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKPPOVXRXZNIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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